molecular formula C9H14N2O2 B13303306 5-Amino-6-(tert-butoxy)pyridin-2-OL

5-Amino-6-(tert-butoxy)pyridin-2-OL

Cat. No.: B13303306
M. Wt: 182.22 g/mol
InChI Key: ZOWJDDVBFAPKTN-UHFFFAOYSA-N
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Description

5-Amino-6-(tert-butoxy)pyridin-2-OL is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group, a tert-butoxy group, and a hydroxyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL typically involves multiple steps, starting from commercially available precursorsThe amino group is then introduced through a series of reactions involving nitration and reduction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(tert-butoxy)pyridin-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-2-one derivatives, while reduction of nitro intermediates results in the formation of amino derivatives.

Scientific Research Applications

5-Amino-6-(tert-butoxy)pyridin-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Mechanism of Action

The mechanism of action of 5-Amino-6-(tert-butoxy)pyridin-2-OL is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-hydroxypyridine: Similar structure but lacks the tert-butoxy group.

    6-tert-Butoxy-2-pyridinol: Similar structure but lacks the amino group.

    2,6-Dihydroxypyridine: Contains two hydroxyl groups but lacks the amino and tert-butoxy groups.

Uniqueness

5-Amino-6-(tert-butoxy)pyridin-2-OL is unique due to the presence of both an amino group and a tert-butoxy group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-6-[(2-methylpropan-2-yl)oxy]-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8-6(10)4-5-7(12)11-8/h4-5H,10H2,1-3H3,(H,11,12)

InChI Key

ZOWJDDVBFAPKTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=O)N1)N

Origin of Product

United States

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